molecular formula C18H23NO3S B2999600 N-(2-methoxy-2-(o-tolyl)ethyl)-2,4-dimethylbenzenesulfonamide CAS No. 1797898-44-2

N-(2-methoxy-2-(o-tolyl)ethyl)-2,4-dimethylbenzenesulfonamide

Cat. No. B2999600
CAS RN: 1797898-44-2
M. Wt: 333.45
InChI Key: FTIGKDRNUVGPBO-UHFFFAOYSA-N
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Description

N-(2-methoxy-2-(o-tolyl)ethyl)-2,4-dimethylbenzenesulfonamide, also known as Motesanib, is a small molecule tyrosine kinase inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2002 by Amgen, and since then, numerous studies have been conducted to investigate its mechanisms of action and potential uses in treating various diseases.

Scientific Research Applications

Spectroscopic Analysis and Dimer Interaction

Sulfonamides, including compounds structurally related to N-(2-methoxy-2-(o-tolyl)ethyl)-2,4-dimethylbenzenesulfonamide, have been studied for their spectroscopic properties and dimer interactions. For instance, Karakaya et al. (2015) investigated the theoretical harmonic vibrational frequencies, geometric parameters, and interaction energies in dimer structures of a related sulfonamide using various computational methods. This research highlights the importance of understanding the molecular interactions and stability of sulfonamides, which could be relevant for designing new materials or drugs with specific properties (Karakaya et al., 2015).

Drug Development and Pharmacology

Sulfonamides have also been explored for their potential in drug development, particularly as endothelin antagonists. Murugesan et al. (1998) described the structure-activity relationships of biphenylsulfonamide derivatives, leading to the development of orally active endothelin antagonists. This research demonstrates the therapeutic potential of sulfonamide compounds in treating diseases related to the endothelin system, such as hypertension and cardiovascular disorders (Murugesan et al., 1998).

Anticancer Properties

The anticancer properties of sulfonamide derivatives have been a subject of research as well. Zhang et al. (2010) synthesized and characterized a novel sulfonamide compound, examining its crystal structure and anticancer properties. Such studies are crucial for the development of new anticancer agents, showing how modifications in the sulfonamide structure can impact their biological activity and potential therapeutic uses (Zhang et al., 2010).

Material Science and Polymer Chemistry

In material science, sulfonamides have been utilized in the synthesis of polymers with specific properties. Lee et al. (2003) described the synthesis of amphiphilic copolymers using a sulfonamide derivative, showcasing the versatility of sulfonamides in creating materials with tailored properties such as thermosensitivity. This research opens avenues for using sulfonamide-based polymers in drug delivery systems and other biomedical applications (Lee et al., 2003).

Mechanism of Action

Remember, this compound is still under investigation, and ongoing research will uncover more about its precise mechanisms and therapeutic potential. 🌟

properties

IUPAC Name

N-[2-methoxy-2-(2-methylphenyl)ethyl]-2,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S/c1-13-9-10-18(15(3)11-13)23(20,21)19-12-17(22-4)16-8-6-5-7-14(16)2/h5-11,17,19H,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTIGKDRNUVGPBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CC=CC=C2C)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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